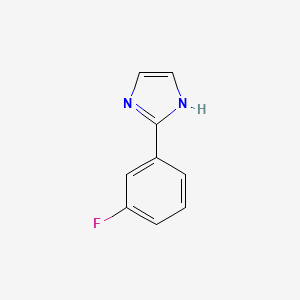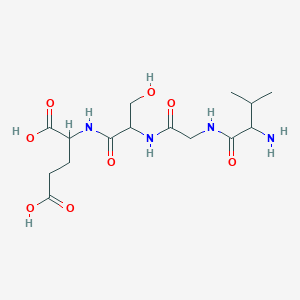
Val-Gly-Ser-Glu
Übersicht
Beschreibung
Val-gly-ser-glu (VGSE) is a tetrapeptide composed of four amino acids: valine, glycine, serine, and glutamic acid. This peptide has been extensively studied in the scientific community due to its potential applications in various fields, including drug development, biotechnology, and medical research.
Wissenschaftliche Forschungsanwendungen
Anwendungsgebiete als Antioxidans
Val-Gly-Ser-Glu: wurde als antioxidatives Peptid identifiziert, das potenzielle Anwendungen in der Lebensmittelwissenschaft, Pharmazie und Kosmetik hat. Es kann Zellen vor oxidativem Stress schützen und kann verwendet werden, um den Nährwert von Lebensmitteln und Hautpflegeformulierungen zu verbessern .
Protein-Engineering
Im Protein-Engineering kann This compound als Linker oder Spacer beim Aufbau von Fusionsproteinen dienen. Seine flexible und hydrophile Natur ermöglicht die unabhängige Faltung von Proteindomänen, was für die funktionellen Eigenschaften von gentechnisch veränderten Proteinen entscheidend ist .
Pharmazeutische Anwendungen
Dieses Tetrapeptid hat sich als eosinophil-chemotaktisch erwiesen, was es zu einem Kandidaten für die Untersuchung von Entzündungsreaktionen und die potenzielle Entwicklung von Behandlungen für Erkrankungen macht, die mit Eosinophilen zusammenhängen .
Lebensmittelwissenschaft
This compound: ist an der Geschmacksverstärkung von Lebensmitteln beteiligt. Es wirkt als Kokumi-Substanz, die bekanntermaßen die Schmackhaftigkeit von Lebensmitteln verbessert, indem sie dem Geschmacksprofil Tiefe verleiht .
Biotechnologie
In der Biotechnologie werden Peptide wie This compound aufgrund ihrer bioaktiven Eigenschaften verwendet. Sie können in verschiedene Produkte integriert werden, darunter auch solche in der Lebensmittelindustrie, um die gesundheitlichen Vorteile zu verbessern oder Eigenschaften wie Geschmack und Textur zu verändern .
Medizinische Forschung
Das Tetrapeptid wird auch in der medizinischen Forschung untersucht, um sein Potenzial in der Zellsignalisierung und -regulation zu erforschen. Es könnte Teil therapeutischer Strategien sein, die auf bestimmte zelluläre Pfade oder Reaktionen abzielen .
Chemieingenieurwesen
This compound: kann in chemietechnischen Prozessen verwendet werden, z. B. bei der Synthese komplexer Moleküle. Seine Eigenschaften können den Verlauf von Reaktionen und die Stabilität von Produkten beeinflussen .
Umweltwissenschaften
Die Forschung in den Umweltwissenschaften könnte This compound nutzen, um seine Auswirkungen auf mikrobielle Gemeinschaften in Fermentationsprozessen zu untersuchen, die für ein nachhaltiges Abfallmanagement und die Rückgewinnung von Ressourcen unerlässlich sind .
Wirkmechanismus
Target of Action
The primary target of the tetrapeptide Val-Gly-Ser-Glu (also known as γ-Glu-Val-Gly or γ-EVG) is the calcium-sensing receptor (CaSR) . The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
This compound acts as a potent agonist of the CaSR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the CaSR and activates it, leading to a series of intracellular events .
Biochemical Pathways
The formation of this compound involves several biochemical pathways. It is synthesized through a transpeptidation reaction catalyzed by the enzyme γ-glutamyltransferase (BoGGT) present in bovine milk . Two different biosynthetic pathways for this peptide have been identified . The first pathway involves the production of γ-Glu-Val (γ-EV) from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from glutathione (GSH) to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of the transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG) .
Pharmacokinetics
It’s known that the compound can be effectively imported from the medium .
Result of Action
This compound has been found to enhance the sensory characteristics of various foods. It significantly enhances umami, mouthfulness, and the mouth coating in chicken consommé, and oiliness, umami, the thickness of taste in gravy, the middle and last meaty flavor, and pepper flavor in hamburger steak . In reduced-fat foods, the addition of this compound significantly enhances thickness of taste, continuity, aftertaste, and oiliness .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of sodium chloride (NaCl) can inhibit the transpeptidase activity of BoGGT, thereby affecting the synthesis of this compound .
Eigenschaften
IUPAC Name |
2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZIGQIDPXKMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319789 | |
| Record name | VGSG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61756-22-7 | |
| Record name | NSC350591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | VGSG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


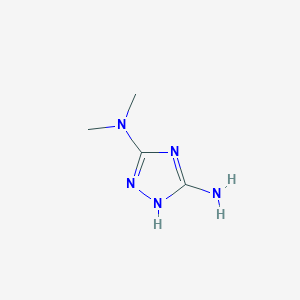

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)
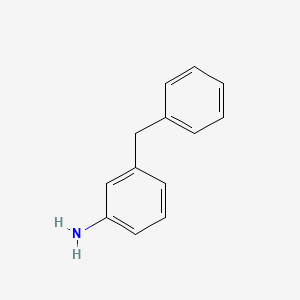
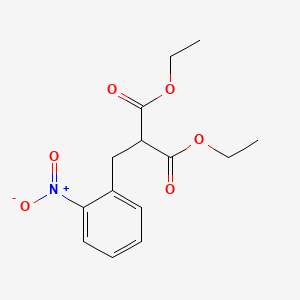
![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
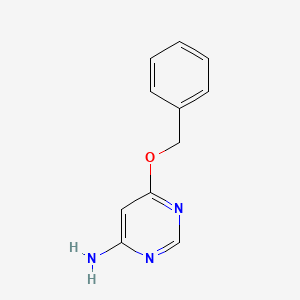
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)
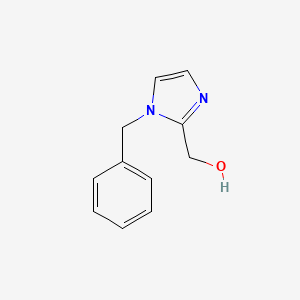



![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)
